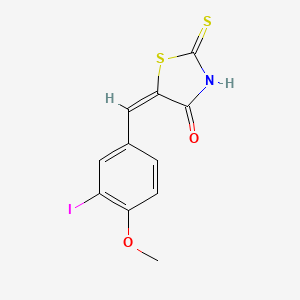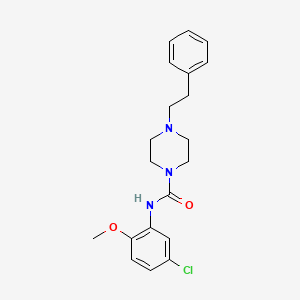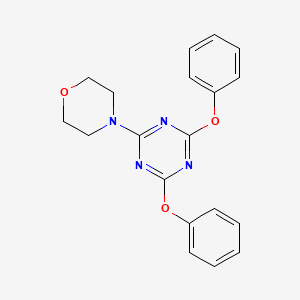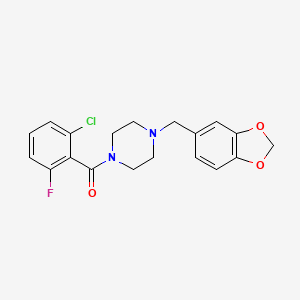
5-(3-iodo-4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-iodo-4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as IMB-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the thiazolidinone family of compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-(3-iodo-4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cancer growth, inflammation, and bacterial growth. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and are often overexpressed in cancer cells. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In bacterial growth inhibition, this compound has been shown to inhibit the activity of DNA gyrase, which is an essential enzyme for bacterial DNA replication.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and cytotoxicity. In antioxidant activity, this compound has been shown to scavenge free radicals, which are molecules that can cause cellular damage and contribute to the development of various diseases. In anti-inflammatory activity, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of chronic inflammation and various diseases. In cytotoxicity, this compound has been shown to induce apoptosis in cancer cells, which is a promising mechanism for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(3-iodo-4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. It is also relatively easy to synthesize and purify, which makes it accessible for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. It also has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 5-(3-iodo-4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, including further studies on its mechanism of action, optimization of its synthesis and purification, and in vivo studies to evaluate its potential therapeutic applications. Other future directions include the development of this compound derivatives with improved solubility and potency, and the evaluation of its potential as a drug candidate for various diseases, including cancer, inflammation, and infectious diseases. Overall, this compound is a promising compound with a wide range of potential applications, and further research is needed to fully understand its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
5-(3-iodo-4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammation. In infectious disease research, this compound has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
(5E)-5-[(3-iodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO2S2/c1-15-8-3-2-6(4-7(8)12)5-9-10(14)13-11(16)17-9/h2-5H,1H3,(H,13,14,16)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBVEBIDAVIUGP-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)S2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-6-methoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B3485003.png)



![1-methyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B3485055.png)
![N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(1-piperidinyl)acetamide]](/img/structure/B3485058.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B3485063.png)

![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3485073.png)

![ethyl 5-[(2-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B3485093.png)
![N-[1-[(1,3-benzodioxol-5-ylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]nicotinamide](/img/structure/B3485096.png)
![N-(1,1-dimethyl-2-propyn-1-yl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B3485099.png)
